molecular formula C24H24N4O2 B11204511 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-3-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-3-carboxamide

Cat. No.: B11204511
M. Wt: 400.5 g/mol
InChI Key: UWLDLXPNCOSZIA-UHFFFAOYSA-N
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Description

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction yields 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-b]pyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-3-carboxamide is unique due to its specific structural features, such as the benzofuro[3,2-d]pyrimidine core and the piperidine-3-carboxamide moiety. These features contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C24H24N4O2/c1-16-8-10-17(11-9-16)13-25-24(29)18-5-4-12-28(14-18)23-22-21(26-15-27-23)19-6-2-3-7-20(19)30-22/h2-3,6-11,15,18H,4-5,12-14H2,1H3,(H,25,29)

InChI Key

UWLDLXPNCOSZIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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